molecular formula C15H14BrNO2 B5792454 N-benzyl-3-bromo-4-methoxybenzamide

N-benzyl-3-bromo-4-methoxybenzamide

Cat. No. B5792454
M. Wt: 320.18 g/mol
InChI Key: VOBBWAOJYJRHSF-UHFFFAOYSA-N
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Description

N-benzyl-3-bromo-4-methoxybenzamide, also known as 4-Bromo-3-methoxy-N-(phenylmethyl)benzamide, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-benzyl-3-bromo-4-methoxybenzamide is not fully understood. However, it has been proposed that it may exert its biological effects by interfering with the function of specific enzymes or proteins in the body. For example, it has been suggested that it may inhibit the activity of CK2 by binding to its ATP-binding site.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-bromo-4-methoxybenzamide exhibits a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce seizure activity in animal models. However, further research is needed to fully elucidate the mechanisms underlying these effects and to determine their potential clinical relevance.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-3-bromo-4-methoxybenzamide for lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, it exhibits a range of biological activities, which makes it a potentially useful scaffold for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its biological activity for specific applications.

Future Directions

There are several potential future directions for research on N-benzyl-3-bromo-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of CK2 based on the structure of this compound. Another potential direction is the investigation of its potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, further studies are needed to fully elucidate the mechanisms underlying its biological effects and to determine its potential clinical relevance in various disease states.
Conclusion:
N-benzyl-3-bromo-4-methoxybenzamide is a chemical compound with potential applications in medicinal chemistry and scientific research. Its relatively simple synthesis method and range of biological activities make it a potentially useful scaffold for the development of new drugs. However, further research is needed to fully elucidate its mechanism of action, optimize its biological activity for specific applications, and determine its potential clinical relevance in various disease states.

Synthesis Methods

The synthesis of N-benzyl-3-bromo-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with benzylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with acetic anhydride to obtain the final product. The purity and yield of the product can be improved by recrystallization.

Scientific Research Applications

N-benzyl-3-bromo-4-methoxybenzamide has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties. It has also been investigated as a potential inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.

properties

IUPAC Name

N-benzyl-3-bromo-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(9-13(14)16)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBBWAOJYJRHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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